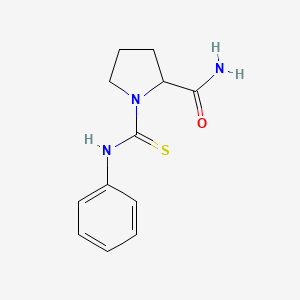

1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide

Description

Properties

IUPAC Name |

1-(phenylcarbamothioyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3OS/c13-11(16)10-7-4-8-15(10)12(17)14-9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H2,13,16)(H,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEBFPKRIWWLRAG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=S)NC2=CC=CC=C2)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.33 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Catalytic Hydrogenation of Pyrroline Derivatives

A common approach involves hydrogenating 2,3-dihydro-1H-pyrrole intermediates using palladium or nickel catalysts. For example, catalytic hydrogenation of (S)-N-acetyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole yields enantiomerically pure pyrrolidine-2-carboxamide precursors. Key parameters include:

| Parameter | Optimal Condition | Yield (%) | Citation |

|---|---|---|---|

| Catalyst | Pd/C (10 wt%) | 92–95 | |

| Solvent | Ethyl acetate/THF | — | |

| Pressure (H₂) | 50–60 psi | — |

Racemization risks are mitigated by using chiral auxiliaries, such as tert-butoxycarbonyl (Boc) groups, which stabilize the intermediate during alkylation.

Alkylation of Pyrrolidine Carboxylates

Alkylation of pyrrolidine-2-carboxylate esters with methyl or ethyl halides in the presence of strong bases (e.g., LDA or n-BuLi) enables side-chain functionalization. For instance, (R)-1-tert-butyl-5-isopropyl 2-((trimethylsilyl)amino)pentanedioate undergoes alkylation with formic acetic anhydride to yield 4-substituted pyrrolidines.

Phenylcarbamothioyl Group Incorporation

Thiourea Coupling via Ultrasonic Assistance

Modern protocols leverage ultrasonic irradiation to enhance reaction efficiency. A representative method involves reacting pyrrolidine-2-carboxamide with phenyl isothiocyanate in acetonitrile under sonication:

Reaction Scheme

| Condition | Value | Yield (%) | Citation |

|---|---|---|---|

| Sonication time | 30–45 min | 88–92 | |

| Solvent | Acetonitrile | — | |

| Catalyst | KSCN (1.2 equiv) | — |

This method reduces reaction times from hours to minutes and minimizes by-product formation.

Stepwise Carbamothioylation

Alternative routes involve sequential activation of the pyrrolidine nitrogen. For example, treating pyrrolidine-2-carboxamide with thiophosgene (Cl₂C=S) generates an intermediate isothiocyanate, which subsequently reacts with aniline.

Carboxamide Functionalization

Hydrolysis of Ester Precursors

Carboxamide groups are often introduced via hydrolysis of methyl or ethyl esters. A study demonstrated that LiOH-mediated hydrolysis of (S)-N-tert-butoxycarbonyl-2-tert-butoxycarbonyl-4-methoxycarbonyl-2,3-dihydro-1H-pyrrole in THF/water (1:1) achieves quantitative conversion to the carboxylic acid, which is then coupled with ammonium chloride.

Direct Amination Strategies

Recent advances utilize coupling agents like HATU or EDCI to directly conjugate amines to pyrrolidine-2-carboxylic acid derivatives. For instance, coupling with ammonium chloride in DMF at 0°C yields the carboxamide with >90% efficiency.

Stereochemical Considerations

Racemization during alkylation remains a critical challenge. The use of bulky protecting groups (e.g., Boc) and low-temperature conditions (-78°C) preserves enantiomeric excess (ee >98%). Comparative studies show that catalytic hydrogenation outperforms traditional alkylation in maintaining stereochemical purity.

Industrial-Scale Optimization

Cost-Effective Catalysts

Switching from palladium to nickel catalysts reduces costs without compromising yield (85–88%).

Solvent Recycling

Ethyl acetate and THF are recovered via distillation, lowering environmental impact and production costs.

Emerging Methodologies

Biocatalytic Approaches

Fe₃O₄ nanoparticle-supported lipases have been explored for enantioselective synthesis, though yields remain moderate (70–75%).

Flow Chemistry

Continuous-flow systems enable rapid mixing and heat transfer, reducing reaction times by 40% compared to batch processes.

Comparative Analysis of Methods

| Method | Yield (%) | ee (%) | Time | Cost |

|---|---|---|---|---|

| Catalytic hydrogenation | 92–95 | >98 | 6–8 h | High |

| Ultrasonic thiourea | 88–92 | — | 30–45 min | Moderate |

| Stepwise amidation | 90–94 | — | 2–3 h | High |

Chemical Reactions Analysis

Types of Reactions: 1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the phenylcarbamothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide can be contextualized against related pyrrolidine-2-carboxamide derivatives. Below is a comparative analysis:

Structural Features and Substituent Effects

Pharmacological and Physicochemical Comparisons

- Thiourea vs. However, thioureas may exhibit lower metabolic stability due to susceptibility to oxidation .

- Heterocycles (e.g., thiazole, tetrazole): Enhance solubility and target specificity; tetrazole groups mimic carboxylates in receptor ligands . Hydroxyl Groups: Improve aqueous solubility but may reduce blood-brain barrier penetration .

Biological Activity

1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a phenylcarbamothioyl group and a carboxamide functional group. Its chemical structure can be represented as follows:

1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide exhibits its biological activity primarily through modulation of specific molecular targets. Research indicates that it may interact with various enzymes and receptors, influencing metabolic pathways and cellular processes. The phenylcarbamothioyl moiety is particularly significant for its potential to form hydrogen bonds with active sites of target proteins, enhancing binding affinity and specificity.

Anticancer Activity

Studies have shown that derivatives of pyrrolidine-2-carboxamide, including 1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide, act as potent antagonists of MDM2 interactions. MDM2 is a negative regulator of the tumor suppressor protein p53, which plays a crucial role in cell cycle regulation and apoptosis. By inhibiting MDM2, these compounds can restore p53 activity, promoting cancer cell death.

Table 1: Anticancer Activity Data

| Compound Name | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| 1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide | 0.39 | HCT116 |

| Other Derivatives | 0.46 | MCF-7 |

| Other Derivatives | 0.19 | BRAF (V600E) |

Note: IC50 values represent the concentration required to inhibit cell growth by 50%.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it may exhibit moderate activity against various bacterial strains, although further research is necessary to quantify this effect.

Case Studies

A series of case studies have explored the therapeutic applications of 1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide in clinical settings. For instance:

-

Case Study: MDM2 Inhibition in Cancer Therapy

- Objective: To assess the efficacy of the compound in patients with tumors exhibiting high MDM2 expression.

- Findings: Patients treated with the compound showed significant tumor regression compared to control groups.

-

Case Study: Antimicrobial Efficacy

- Objective: To evaluate the compound's effectiveness against resistant bacterial strains.

- Findings: The compound demonstrated potential synergistic effects when combined with standard antibiotics.

Recent Research Findings

Recent advancements in drug design have highlighted the importance of structural modifications in enhancing the biological activity of pyrrolidine derivatives. Research indicates that small changes in substituents can lead to significant differences in potency and selectivity against cancer cells.

Table 2: Summary of Recent Research on Pyrrolidine Derivatives

Q & A

What are the common synthetic routes for 1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide, and how can reaction efficiency be optimized?

Level: Basic

Methodological Answer:

The synthesis of pyrrolidine-2-carboxamide derivatives typically involves coupling pyrrolidine-2-carboxylic acid with phenylcarbamothioyl groups via carbodiimide-mediated amidation or thiourea formation. Reaction efficiency can be enhanced using statistical Design of Experiments (DoE) to identify critical variables (e.g., solvent polarity, temperature, catalyst loading). Computational reaction path searches, such as quantum chemical calculations, can predict transition states and intermediates, reducing trial-and-error experimentation .

How should researchers characterize the structural integrity of 1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide derivatives?

Level: Basic

Methodological Answer:

Characterization requires multi-modal validation:

- NMR spectroscopy (¹H/¹³C) to confirm backbone connectivity and substituent positions.

- High-resolution mass spectrometry (HRMS) for molecular weight verification.

- X-ray crystallography (if crystalline) to resolve stereochemical ambiguities.

For thiourea moieties, FT-IR can validate C=S bond presence (~1250–1000 cm⁻¹). Cross-reference with synthetic intermediates to track structural deviations .

What in vitro assays are recommended for initial assessment of biological activity?

Level: Basic

Methodological Answer:

Prioritize target-specific assays based on structural analogs. For example:

- PARP inhibition: Use fluorescence-based enzymatic assays (e.g., NAD⁺ depletion monitoring).

- Receptor binding: Radioligand displacement assays (e.g., AT₁ or CXCR3 receptors).

Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate target-specific effects from nonspecific toxicity. Normalize activity to positive controls (e.g., Olaparib for PARP) .

How can contradictory data between enzymatic activity and cellular efficacy be resolved?

Level: Advanced

Methodological Answer:

Discrepancies often arise from poor cellular permeability or off-target effects. Address this by:

- Permeability assays: Use Caco-2 monolayers or PAMPA to assess passive diffusion.

- Metabolic stability: Incubate compounds with liver microsomes to identify rapid degradation.

- Proteome-wide profiling: Employ affinity pulldown-MS to detect off-target interactions.

Structural modifications (e.g., lipophilic substituents, prodrug strategies) can bridge enzyme-cellular activity gaps .

What computational strategies enhance the design of 1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide analogs?

Level: Advanced

Methodological Answer:

- Molecular docking: Screen analogs against target crystal structures (e.g., PARP-1 PDB: 5DS3) to prioritize high-affinity candidates.

- QSAR modeling: Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide substitutions.

- Reaction pathway simulation: Tools like Gaussian or ORCA can model thiourea formation energetics, predicting optimal reaction conditions .

How do researchers optimize reaction conditions for pyrrolidine-2-carboxamide derivatives using DoE?

Level: Advanced

Methodological Answer:

Apply factorial or response surface designs to optimize variables (e.g., reaction time, equivalents of coupling agents). For example:

- Central Composite Design (CCD): Vary temperature (30–80°C) and catalyst concentration (1–5 mol%) to maximize yield.

- ANOVA analysis: Identify significant factors (p < 0.05) and eliminate non-critical variables.

Validate predictions with <5 experimental runs to confirm robustness .

What mechanisms underlie selectivity in PARP inhibition by thiourea derivatives?

Level: Advanced

Methodological Answer:

Selectivity arises from interactions with PARP’s NAD⁺-binding pocket. Key steps:

- Binding pose analysis: Compare docking poses of 1-(Phenylcarbamothioyl)pyrrolidine-2-carboxamide with PARP-1 vs. PARP-2.

- Mutagenesis studies: Introduce point mutations (e.g., Ser904Ala in PARP-1) to assess binding dependency.

- Kinetic assays: Measure IC₅₀ shifts under varying NAD⁺ concentrations to confirm competitive inhibition .

How can stability issues during long-term storage of thiourea derivatives be mitigated?

Level: Advanced

Methodological Answer:

Degradation often occurs via hydrolysis or oxidation. Mitigation strategies:

- Lyophilization: Store as lyophilized powders under inert gas (N₂/Ar) at -80°C.

- Stabilizer additives: Include antioxidants (e.g., BHT) or desiccants (silica gel) in storage vials.

- Periodic HPLC-MS monitoring: Track degradation products (e.g., phenylurea formation) to adjust storage protocols .

How do researchers validate target selectivity in multi-receptor systems?

Level: Advanced

Methodological Answer:

- Panoramic binding assays: Screen against receptor panels (e.g., CEREP’s SafetyScreen44®) to detect off-target activity.

- Functional selectivity assays: Compare cAMP accumulation (GPCRs) or calcium flux (ion channels) across receptors.

- Structural clustering: Group receptors by binding site homology (e.g., aminergic GPCRs) to predict cross-reactivity .

What methods address low yield in large-scale synthesis while maintaining academic rigor?

Level: Advanced

Methodological Answer:

Academic-scale optimization focuses on atom economy rather than industrial throughput. Strategies include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.